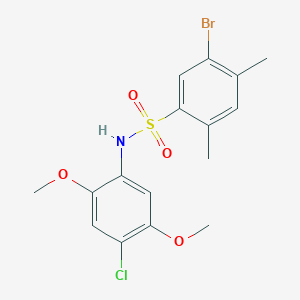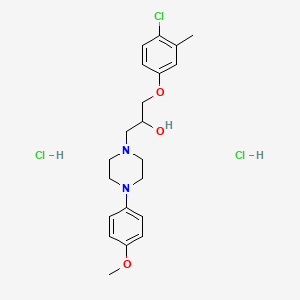![molecular formula C8H18Cl2N2 B2776666 (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 2230901-08-1](/img/structure/B2776666.png)
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyrazine and has been studied for its unique biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Optical Properties
- Regioselective Synthesis of Dipyrrolopyrazine Derivatives : The compound is involved in the synthesis of dipyrrolopyrazine (DPP) derivatives, which are important in organic optoelectronic materials. Efficient methods for synthesizing these derivatives involve regio-selective amination reactions. These derivatives, particularly 1,7-derivatives, show promise in optoelectronic applications due to their optical and thermal properties (Meti, Lee, Yang, & Gong, 2017).
Applications in Drug Development
Anticancer Activity in Prostate and Breast Cancer Cells : A derivative of pyrrolo[1,2-a]pyrazine demonstrated significant anticancer activity in prostate and breast cancer cell lines. The compound, identified as 3h, inhibited cell viability and migration, and induced apoptosis via caspase-3 activation (Seo, Lee, Park, Namkung, & Kim, 2019).
Enantiomerically Pure Piperazines Synthesis : Enantiomerically pure variants of the compound, such as (3S,7R,8aS)-3-phenyloctahydropyrrolo[1,2-a]pyrazine-7-ol, were synthesized for potential medicinal applications. These compounds were developed from cyclic amides derived from l-proline and hydroxyproline, reduced using sodium borohydride-iodine (Harish & Periasamy, 2017).
Anti-Inflammatory Activity : Pyrrolo[1,2-a]pyrazine derivatives showed moderate in vitro anti-inflammatory effects. One compound, 3c, displayed significant anti-inflammatory activities, indicating potential for development as anti-inflammatory agents (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).
Antibacterial Activity : 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives, related to pyrrolo[1,2-a]pyrazine, exhibited antibacterial activity against various strains of bacteria, including tuberculosis. This research highlights the potential of pyrrolo[1,2-a]pyrazine derivatives in developing new antibacterial drugs (Foks, Pancechowska-Ksepko, Kędzia, Zwolska, Janowiec, & Augustynowicz-Kopeć, 2005).
Antiarrhythmic Properties : Certain derivatives of pyrrolo[1,2-a]pyrazine were found to have high antiarrhythmic activity, indicating potential therapeutic applications in treating cardiac arrhythmias. These compounds demonstrated a broad spectrum of action and low toxicity (Filippova, Kryzhanovskii, Peresada, Likhosherstov, Revenko, Kaverina, & Reznikov, 2004).
Propriétés
IUPAC Name |
(3R,8aR)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-7-6-10-4-2-3-8(10)5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKCZUPDFLIFRL-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC2CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2CCC[C@@H]2CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2776583.png)



![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2776591.png)



![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2776597.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2776599.png)

![1-(3-chlorophenyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2776602.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2776605.png)